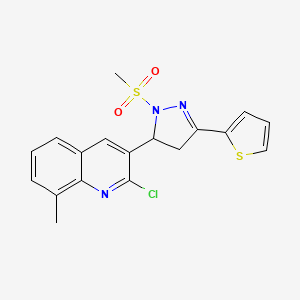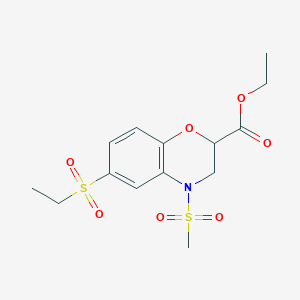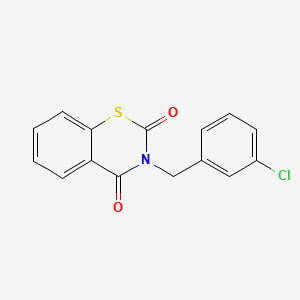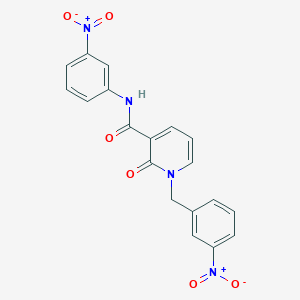
2-chloro-8-methyl-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-8-methyl-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is an intriguing compound that holds potential in various fields of scientific research. Its structure, characterized by a quinoline core, substitutions at specific positions, and a pyrazole ring, makes it a unique entity with distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the quinoline core followed by the introduction of the pyrazole ring and subsequent substitutions. Here’s a general approach:
Formation of the Quinoline Core: : This can be achieved through classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Substituents: : The methyl group at the 8th position and the chloro group at the 2nd position can be introduced through selective chlorination and alkylation reactions.
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazines with β-dicarbonyl compounds under acidic or basic conditions.
Final Substitutions: : The thiophene and methylsulfonyl groups can be introduced through electrophilic substitution and sulfonylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but optimized for larger scale, with considerations for cost, efficiency, and yield. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process.
化学反応の分析
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : The sulfur atom in the methylsulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: : The chloro and methyl groups can undergo reductive dechlorination and demethylation under suitable reducing agents.
Substitution: : Halogen atoms, like chlorine, make the compound susceptible to nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reagents like lithium aluminium hydride or palladium catalysts.
Substitution: : Conditions involving nucleophiles like alkoxides or thiolates.
Major Products
The products depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
2-chloro-8-methyl-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is utilized in numerous scientific research fields due to its unique structure and reactivity.
Chemistry: : As a model compound for studying the behavior of quinoline and pyrazole derivatives.
Biology: : Investigated for its potential as an inhibitor in enzymatic reactions.
Medicine: : Explored for its potential as a pharmacophore in drug development, particularly in targeting specific enzymes or receptors.
作用機序
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. The presence of the quinoline and pyrazole rings suggests potential interactions with nucleic acids or proteins. The compound may interfere with enzymatic activity by binding to the active site or altering protein conformation. Pathways involved could include those related to signal transduction, metabolism, or gene expression.
類似化合物との比較
Compared to other quinoline or pyrazole derivatives, 2-chloro-8-methyl-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline stands out due to its specific substituents which confer unique reactivity and biological activity.
Similar Compounds: : Quinine, chloroquine, and pyrazole derivatives like celecoxib.
Uniqueness: : The combination of the chloro, methyl, methylsulfonyl, and thiophene groups is less common and offers distinct chemical and biological properties.
特性
IUPAC Name |
2-chloro-8-methyl-3-(2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S2/c1-11-5-3-6-12-9-13(18(19)20-17(11)12)15-10-14(16-7-4-8-25-16)21-22(15)26(2,23)24/h3-9,15H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYASAAKAUBARJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3CC(=NN3S(=O)(=O)C)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide](/img/structure/B2515214.png)

![N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2515217.png)
![3'-(3-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2515220.png)



![N-(3,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2515226.png)
![N-[Oxan-4-yl(phenyl)methyl]prop-2-enamide](/img/structure/B2515228.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide](/img/structure/B2515232.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide](/img/structure/B2515234.png)
![1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine](/img/structure/B2515235.png)
![2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide](/img/structure/B2515236.png)
